4-chloro-2-methylphenyl [(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate
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Overview
Description
4-chloro-2-methylphenyl [(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate is a synthetic organic compound that belongs to the class of coumarin derivatives Coumarins are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
The synthesis of 4-chloro-2-methylphenyl [(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate typically involves the reaction of 7-amino-4-methyl-2H-chromen-2-one with 4-chloro-2-methylphenyl acetyl chloride. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the ester linkage . The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product in high purity.
Chemical Reactions Analysis
4-chloro-2-methylphenyl [(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones, which are known for their biological activities.
Reduction: Reduction reactions can convert the compound into its corresponding alcohol derivatives.
Substitution: The chlorine atom in the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Chemistry: It serves as a precursor for the synthesis of other bioactive coumarin derivatives.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-chloro-2-methylphenyl [(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate involves its interaction with specific molecular targets and pathways. The compound is known to inhibit the activity of certain enzymes involved in the inflammatory response, such as cyclooxygenase (COX) enzymes . By inhibiting these enzymes, the compound reduces the production of pro-inflammatory mediators, thereby exerting its anti-inflammatory effects. Additionally, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential bacterial enzymes .
Comparison with Similar Compounds
4-chloro-2-methylphenyl [(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate can be compared with other coumarin derivatives such as:
7-amino-4-methylcoumarin: Known for its antimicrobial and anti-inflammatory properties.
4-methyl-2-oxo-2H-chromen-7-yl benzenesulfonate: Exhibits similar biological activities but with different chemical properties due to the presence of the benzenesulfonate group.
Ethyl (4-methyl-2-oxo-2H-chromen-7-yl)oxyacetate: Another coumarin derivative with potential therapeutic applications.
Properties
Molecular Formula |
C19H15ClO5 |
---|---|
Molecular Weight |
358.8 g/mol |
IUPAC Name |
(4-chloro-2-methylphenyl) 2-(4-methyl-2-oxochromen-7-yl)oxyacetate |
InChI |
InChI=1S/C19H15ClO5/c1-11-8-18(21)25-17-9-14(4-5-15(11)17)23-10-19(22)24-16-6-3-13(20)7-12(16)2/h3-9H,10H2,1-2H3 |
InChI Key |
WSSCUVMNZZHJJK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)OCC(=O)OC3=C(C=C(C=C3)Cl)C |
Origin of Product |
United States |
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